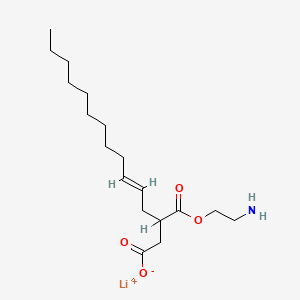
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate is a chemical compound with the molecular formula C18H32LiNO4 and a molecular weight of 333.40 g/mol It is known for its unique structure, which includes a lithium ion, an aminoethyl group, and a dodecenylsuccinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate typically involves the reaction of 2-aminoethanol with dodecenylsuccinic anhydride in the presence of a lithium base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Lithium hydroxide or lithium carbonate as a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process includes:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Monitoring: Continuous monitoring of reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Purification: Post-reaction purification steps such as recrystallization or column chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The dodecenyl group can be reduced to form saturated derivatives.
Substitution: The lithium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium chloride (NaCl) or potassium iodide (KI) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of saturated aliphatic compounds.
Substitution: Formation of new ionic compounds with different cations.
Wissenschaftliche Forschungsanwendungen
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium 1-(2-aminoethyl) 2-dodecylsuccinate: Similar structure but with a saturated dodecyl group.
Lithium 1-(2-aminoethyl) 2-decenylsuccinate: Similar structure but with a shorter decenyl group.
Eigenschaften
CAS-Nummer |
93964-35-3 |
|---|---|
Molekularformel |
C18H32LiNO4 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
lithium;(E)-3-(2-aminoethoxycarbonyl)pentadec-5-enoate |
InChI |
InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(20)21)18(22)23-14-13-19;/h10-11,16H,2-9,12-15,19H2,1H3,(H,20,21);/q;+1/p-1/b11-10+; |
InChI-Schlüssel |
FXXUTCWAEPIWDE-ASTDGNLGSA-M |
Isomerische SMILES |
[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN |
Kanonische SMILES |
[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


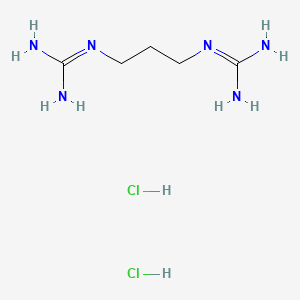




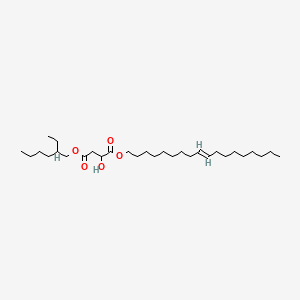


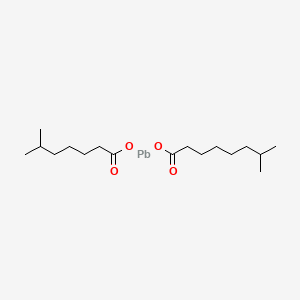
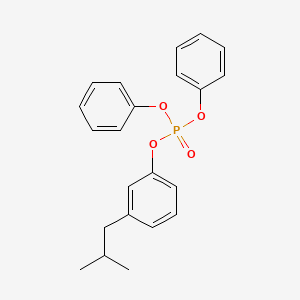
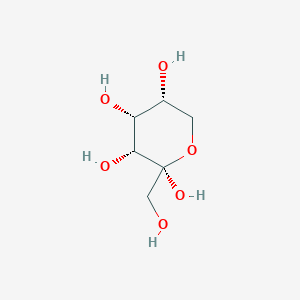
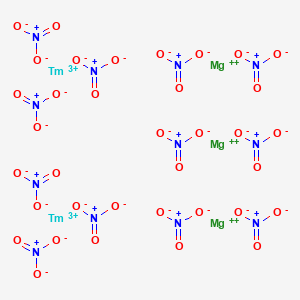
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

